N-{2-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide
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Overview
Description
N-{2-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by the presence of a furan ring attached to a benzodiazole moiety through an ethyl linker. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Alkylation: The benzodiazole core is then alkylated with 2-methylbutyl bromide in the presence of a base such as potassium carbonate.
Coupling with Furan-2-carboxylic Acid: The alkylated benzodiazole is coupled with furan-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for better control of reaction conditions and the use of more efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzodiazole moiety can be reduced to form dihydrobenzodiazole derivatives.
Substitution: The ethyl linker can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Various substituted benzodiazole derivatives.
Scientific Research Applications
N-{2-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: This compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic properties.
Industry: It is used in the synthesis of other complex organic molecules and as a building block in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{2-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Another compound with a furan ring and a benzodiazole moiety, but with different substituents.
N-(pyridin-2-ylmethyl)furan-2-carboxamide: Contains a pyridine ring instead of a benzodiazole ring.
Uniqueness
N-{2-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide is unique due to its specific combination of a furan ring and a benzodiazole moiety with an ethyl linker. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
IUPAC Name |
N-[2-[1-(2-methylbutyl)benzimidazol-2-yl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-3-14(2)13-22-16-8-5-4-7-15(16)21-18(22)10-11-20-19(23)17-9-6-12-24-17/h4-9,12,14H,3,10-11,13H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWHOMGHLUOORP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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